Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

Catalog No.
S520856
CAS No.
2489-52-3
M.F
C6H4ClFO4S2
M. Wt
258.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

CAS Number

2489-52-3

Product Name

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

IUPAC Name

3-chlorosulfonylbenzenesulfonyl fluoride

Molecular Formula

C6H4ClFO4S2

Molecular Weight

258.7 g/mol

InChI

InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H

InChI Key

ZPGHDPUCQANFAD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F

solubility

Soluble in DMSO

Synonyms

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F

The exact mass of the compound Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- is 257.9224 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310025. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-(Chlorosulfonyl)benzenesulfonyl fluoride (CAS 2489-52-3) is a highly specialized bifunctional electrophile featuring both a reactive sulfonyl chloride and a stable sulfonyl fluoride on a single benzene core. This meta-substituted reagent is primarily procured as a central hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and advanced modular synthesis [1]. Unlike symmetric disulfonyl halides, the distinct leaving group kinetics of the chloride versus the fluoride enable perfectly orthogonal, step-wise functionalization [2]. The sulfonyl chloride readily undergoes standard sulfonylation with amines or alcohols under mild basic conditions, while the sulfonyl fluoride remains completely inert, acting as a stable, masked electrophile for subsequent late-stage SuFEx coupling. This predictable chemoselectivity makes it a highly efficient precursor for synthesizing asymmetric bis-sulfonamides, complex PROTAC linkers, and multivalent chemical probes without the yield losses associated with statistical mixtures.

Research Fit

Heterobifunctional sulfonyl halide for sequential chemoselective derivatization.
Sulfonyl chloride enables amine coupling; sulfonyl fluoride serves as latent warhead.
Covalent fragment library synthesis validated in parallel workflows.
Reported use in focused inhibitor libraries targeting serine proteases.
3-isomer regiospecific context supports higher synthesis success and product stability.
Substitution with 2- or 4-isomers may shift library outcomes; review regioisomer identity.

Attempting to substitute 3-(chlorosulfonyl)benzenesulfonyl fluoride with cheaper, symmetric alternatives like benzene-1,3-disulfonyl chloride fundamentally compromises synthetic efficiency in asymmetric bifunctionalization [1]. When a symmetric disulfonyl chloride is reacted with a single equivalent of a nucleophile, it inevitably yields a statistical mixture of unreacted starting material, the desired mono-adduct, and the unwanted di-adduct, requiring laborious chromatographic separation and severely depressing the yield of the target intermediate. Furthermore, the remaining sulfonyl chloride on the mono-adduct is prone to premature hydrolysis during purification [2]. Conversely, substituting with benzene-1,3-disulfonyl fluoride requires harsh activation for both coupling steps, complicating chemoselective control. Procuring the precisely differentiated 3-(chlorosulfonyl)benzenesulfonyl fluoride eliminates these process bottlenecks, ensuring quantitative conversion in the first step while preserving a robust, hydrolysis-resistant SuFEx handle for the second.

Substitution Risk

Library success 3-isomer (this product) reported higher synthesis success vs. 2-isomer (14%) and 4-isomer (61%).
Product stability 3-isomer-derived sulfonamides remain stable in DMSO for days; 2-isomer products degrade overnight.
Physical form Low-melting solid (near ambient) facilitates liquid dispensing vs. higher-melting 2- and 4-isomers.
The 2- and 4-regioisomers are not direct replacements; regioisomer-dependent chemoselectivity and stability differences may affect library quality and hit reproducibility. Verify regioisomer identity before procurement.

Chemoselective Mono-Sulfonylation Yield vs. Symmetric Disulfonyl Chlorides

In the synthesis of asymmetric bis-sulfonamides, the orthogonal reactivity of 3-(chlorosulfonyl)benzenesulfonyl fluoride allows for near-quantitative mono-functionalization. When reacted with a primary amine (1.0 equivalent) at room temperature, the sulfonyl chloride group reacts exclusively, typically yielding >90% of the mono-sulfonamide product with the sulfonyl fluoride remaining intact [1]. In contrast, using the baseline comparator benzene-1,3-disulfonyl chloride under identical stoichiometric conditions results in a statistical mixture, often yielding less than 50% of the desired mono-adduct alongside significant di-adduct formation and unreacted starting material [2]. The fluoride group's resistance to standard nucleophilic attack ensures that the first coupling step proceeds without over-functionalization.

Evidence DimensionMono-adduct yield in equimolar amine coupling
Target Compound Data>90% yield of asymmetric mono-sulfonamide (fluoride intact)
Comparator Or BaselineBenzene-1,3-disulfonyl chloride: <50% mono-adduct yield (statistical mixture)
Quantified Difference>40% absolute increase in target intermediate yield
Conditions1.0 eq primary amine, standard mild base (e.g., Et3N), room temperature

Eliminates the need for complex chromatographic separation of statistical mixtures, drastically reducing process time and precursor waste in library synthesis.

Library success rate
Head-to-head
87% (3-isomer)
vs. 61% (4-isomer) and 14% (2-isomer) in 150-member sulfonamide library synthesis
Reported synthesis success context; 1.4× higher than 4-isomer, 6.2× higher than 2-isomer.
Parallel amine coupling; pyridine/CHCl₃, rt, 48 h. Higher success attributed to better chemoselectivity.

Hydrolytic Stability of the Secondary Electrophilic Site During Purification

A critical process advantage of 3-(chlorosulfonyl)benzenesulfonyl fluoride is the hydrolytic stability of the sulfonyl fluoride group during standard aqueous workups. Following the initial sulfonylation of the chloride group, the resulting intermediate containing the unreacted sulfonyl fluoride can be subjected to aqueous extraction and silica gel chromatography without degradation; sulfonyl fluorides exhibit a hydrolysis half-life of several days to months in neutral aqueous media [1]. Conversely, if a mono-adduct derived from benzene-1,3-disulfonyl chloride is subjected to similar aqueous purification, the residual sulfonyl chloride group undergoes rapid hydrolysis (half-life often <1 hour in aqueous organic mixtures), leading to sulfonic acid byproducts and material loss [2]. This stability differential is paramount for scalable manufacturing.

Evidence DimensionHydrolysis half-life of the unreacted electrophilic site during aqueous workup
Target Compound DataSulfonyl fluoride site: Stable for days/months in neutral aqueous media
Comparator Or BaselineResidual sulfonyl chloride (from symmetric precursor): <1 hour half-life in aqueous conditions
Quantified DifferenceOrders of magnitude higher stability during standard purification
ConditionsNeutral to mildly basic aqueous workup and silica gel chromatography

Allows the mono-functionalized intermediate to be isolated, stored, and purified using standard scalable laboratory techniques without degrading the second reactive site.

DMSO stability
Head-to-head
3-isomer products: stable several days
2-isomer products: considerable degradation overnight (LC–MS); 4-isomer products: stable several days
Stability ranking: 3- ≈ 4-isomer >> 2-isomer. Critical for multi-day screening campaigns.
DMSO-d₆, rt; degradation of 2-isomer derivatives leads to sulfonic acid artifacts.

Late-Stage SuFEx Activation for Bifunctional Ligation

The retained sulfonyl fluoride group on the 3-(chlorosulfonyl)benzenesulfonyl fluoride scaffold serves as a highly specific SuFEx click hub. While completely inert to standard amines, it can be quantitatively activated for coupling with silyl ethers or secondary amines using specific catalysts (e.g., DBU, BEMP, or Ca(NTf2)2) [1]. This allows the second functionalization step to occur at a late stage in the synthetic sequence, even in the presence of other sensitive functional groups. Compared to standard amide coupling linkers (e.g., 4-(chlorosulfonyl)benzoic acid), the SuFEx reaction of the sulfonyl fluoride provides a tetrahedral sulfur(VI) linkage, which offers distinct conformational geometry and enhanced metabolic stability in medicinal chemistry applications [2].

Evidence DimensionReactivity profile of the secondary linkage site
Target Compound DataRequires specific SuFEx catalysis (e.g., DBU, silyl ethers) for >90% conversion
Comparator Or BaselineStandard sulfonyl chlorides: React spontaneously; Amide linkers: Planar geometry
Quantified DifferenceAbsolute chemoselective control via catalyst-dependent activation
ConditionsLate-stage coupling with silyl ethers or amines in the presence of SuFEx catalysts

Enables the programmed, step-wise construction of complex multivalent molecules or PROTACs without cross-reactivity during the assembly sequence.

Synthesis yield & form
Head-to-head
85% yield (32.1 g), mp 27–29 °C
vs. 2-isomer: 60% yield, mp 88–90 °C; 4-isomer: 91% yield, mp 109–111 °C
25 percentage points higher yield than 2-isomer; near-ambient melting point aids automated liquid handling.
Multigram Sandmeyer route; recrystallization from hexanes. Low-melting solid facilitates dispensing.
Trypsin inhibition
Reported
3-isomer-derived compound among two most active; LLE 3.28 vs PMSF 1.93
5-fold lower IC₅₀ than PMSF for most active library member (from 2-isomer scaffold)
Supports inhibitor discovery context; building block produces covalent trypsin inhibitors with reported target engagement.
BApNA enzymatic assay and thermal shift at 200 µM. S1 pocket pharmacophore model applied.

Synthesis of Asymmetric PROTAC Linkers and Chemical Degraders

Due to its orthogonal reactivity, this compound is a highly effective starting material for building complex bifunctional degraders. The sulfonyl chloride can be reacted with an E3 ligase ligand, while the stable sulfonyl fluoride is retained for late-stage SuFEx coupling with the target protein ligand, ensuring high yields and avoiding symmetric byproducts [1].

High-Throughput Parallel Library Synthesis

In pharmaceutical library generation, the predictable step-wise functionalization allows for the creation of diverse bis-sulfonamide libraries. The first amine is coupled universally to the chloride, and the resulting stable intermediates can be diversified by reacting the fluoride with a wide array of silyl ethers or amines under SuFEx conditions [2].

Development of Covalent Chemical Probes

The sulfonyl fluoride group is a privileged warhead for labeling serine, threonine, and tyrosine residues in chemical biology. Procuring this compound allows researchers to attach a fluorophore or affinity tag via the reactive sulfonyl chloride, generating a stable, targeted covalent probe for protein profiling [3].

Application Fit

Application
Selection Property
Validation Focus
Covalent fragment library construction targeting serine hydrolases
Regioisomer-dependent synthesis success context
Product stability and library integrity review
Parallel synthesis of sulfonyl fluoride probe collections
Bifunctional reactivity and physical form
Automated liquid handling and multigram procurement
Structure-activity relationship studies around trypsin-like serine protease inhibitors
Covalent warhead reactivity context
Trypsin inhibition endpoint review (LLE, IC₅₀ vs PMSF)
Sequential SuFEx and bioconjugation reagent synthesis
Stepwise sulfonyl chloride/sulfonyl fluoride reactivity
Intermediate stability during two-step functionalization

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

257.9224

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2489-52-3

Wikipedia

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

General Manufacturing Information

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-: INACTIVE

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